lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate
Description
Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a lithium salt of a substituted benzoic acid derivative. The compound features a 3,5-dichloro-substituted benzene ring, an ethoxy linker containing a 2-oxo-pyrrole moiety, and a carboxylate group coordinated to a lithium ion. This structure combines aromatic chlorination, heterocyclic elements (pyrrole), and an ionic metal center, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
lithium;3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4.Li/c14-8-4-7(13(18)19)5-9(15)12(8)20-6-11(17)10-2-1-3-16-10;/h1-5,16H,6H2,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMZFXPRMPONP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2Cl)C(=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2LiNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a lithium ion complexed with a benzoate derivative featuring a dichloro substitution and a pyrrole-derived ethoxy group. The structural formula can be represented as follows:
Research indicates that lithium compounds exert neuroprotective effects through several mechanisms:
- Mitochondrial Function Improvement : Lithium enhances mitochondrial function, which is critical for cellular energy production and overall neuronal health.
- Reactive Oxygen Species (ROS) Attenuation : The compound reduces oxidative stress by decreasing ROS levels in neuronal cells, thereby protecting against oxidative damage.
- Neurogenesis Promotion : Lithium compounds have been shown to stimulate neurogenesis, which is vital for cognitive function and memory retention.
Neuroprotective Effects
A study highlighted the neuroprotective properties of lithium benzoate (LiBen), a related compound, which demonstrated significant improvements in cell viability against neurotoxic insults such as amyloid-beta (Aβ) accumulation and mitochondrial dysfunction. The findings suggest that lithium benzoate has superior efficacy compared to lithium carbonate alone in protecting cognitive functions and delaying Alzheimer's disease progression .
Case Study: Alzheimer’s Disease Model
In an animal model of Alzheimer's disease, chronic administration of LiBen resulted in:
- Reduced Amyloid Plaque Deposition : This suggests a potential role in modulating protein aggregation associated with Alzheimer's.
- Cognitive Protection : Behavioral tests indicated improved spatial memory and cognitive function in treated animals compared to controls .
| Parameter | Control Group | LiBen Group |
|---|---|---|
| Amyloid Plaque Count | High | Significantly Lowered |
| Spatial Memory Score | Lower | Higher |
| Mitochondrial Function Assessment | Impaired | Improved |
Clinical Implications
Given its mechanisms of action, this compound may offer therapeutic benefits for various neurodegenerative conditions beyond Alzheimer's disease. Ongoing research aims to elucidate its full pharmacological profile and potential applications in clinical settings.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Analysis : Crystallographic studies of similar dichlorophenyl ethers (e.g., hexaflumuron) often employ SHELX software for refinement, suggesting that the lithium benzoate compound’s structure could be resolved using SHELXL or related tools .
- Bioactivity Hypotheses : The dichlorophenyl ether motif in agrochemicals correlates with pesticidal activity via chitin synthesis inhibition (hexaflumuron) or sterol demethylase binding (hexaconazole). The lithium compound’s pyrrole group may interact with biological targets distinct from these pathways.
- Lithium’s Role : The Li⁺ ion’s coordination with the carboxylate group could influence solubility and stability, making it a candidate for ionic liquid formulations or metal-organic frameworks (MOFs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
